3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound that features a benzenesulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps. One common approach is to start with the preparation of benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate.
The next step involves the formation of the benzothiazole moiety. This can be achieved by cyclization reactions involving appropriate precursors under specific conditions. The final step is the condensation of the sulfonamide intermediate with the benzothiazole derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide or benzothiazole derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole moiety is known to interact with various biological targets, and the sulfonamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzenesulfonyl)phenyl]propanamide
- (2E)-2-(benzenesulfonyl)-3-[(3-chloro-2-methylphenyl)amino]prop-2-enenitrile
Uniqueness
3-(benzenesulfonyl)-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to the presence of both the benzenesulfonyl and benzothiazole moieties, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-21-18-15(25-2)10-7-11-16(18)26-19(21)20-17(22)12-13-27(23,24)14-8-5-4-6-9-14/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKKZIXDUXZNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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